2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate

Fluorinated building block Mass spectrometry detection 19F NMR probe

2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate (CAS 1712667-66-7) is a fluorinated pyridinyl carbamate building block with molecular formula C₁₀H₁₁F₃N₂O₂ and molecular weight 248.2 g/mol. The compound incorporates a 2,2,2-trifluoroethyl ester moiety on the carbamate linkage attached to the 2-position of a 4,6-dimethyl-substituted pyridine ring.

Molecular Formula C10H11F3N2O2
Molecular Weight 248.2 g/mol
CAS No. 1712667-66-7
Cat. No. B1446037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate
CAS1712667-66-7
Molecular FormulaC10H11F3N2O2
Molecular Weight248.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)NC(=O)OCC(F)(F)F)C
InChIInChI=1S/C10H11F3N2O2/c1-6-3-7(2)14-8(4-6)15-9(16)17-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,14,15,16)
InChIKeyPXQGEVBKZBCTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate (CAS 1712667-66-7) – Procurement-Grade Physicochemical and Structural Profile


2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate (CAS 1712667-66-7) is a fluorinated pyridinyl carbamate building block with molecular formula C₁₀H₁₁F₃N₂O₂ and molecular weight 248.2 g/mol . The compound incorporates a 2,2,2-trifluoroethyl ester moiety on the carbamate linkage attached to the 2-position of a 4,6-dimethyl-substituted pyridine ring. Predicted physicochemical properties include a boiling point of 246.0±40.0 °C, density of 1.323±0.06 g/cm³, and a pKa of 11.47±0.70 . It is commercially supplied as a research-grade reagent with a minimum purity specification of 95% by multiple international vendors, including Enamine Ltd. (distributed through Fujifilm Wako) and CymitQuimica (Biosynth) . The compound serves as a versatile small-molecule scaffold for medicinal chemistry, agrochemical research, and fluorinated library synthesis .

Why Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate Cannot Be Replaced by Non-Fluorinated Carbamate Analogs


Carbamates bearing the 4,6-dimethylpyridin-2-yl core are not interchangeable across different ester/alcohol components. The 2,2,2-trifluoroethyl group introduces three magnetically equivalent fluorine atoms that profoundly alter electronic character, lipophilicity, and metabolic stability relative to ethyl, methyl, or tert-butyl congeners [1]. The strong electron-withdrawing effect of the –CF₃ group depresses the pKa of the carbamate N–H by approximately 1.3 log units compared to non-fluorinated analogs, alters the rotational barrier around the carbamate C–N bond, and reduces susceptibility to esterase-mediated hydrolysis by an estimated 3–5 fold [1][2]. These electronic perturbations translate into measurably different chromatographic retention, membrane permeability, and in vivo pharmacokinetic profiles that cannot be predicted or reproduced by substituting a non-fluorinated alkyl carbamate [2]. For procurement decisions where the fluorinated handle is structurally required—such as ¹⁹F NMR probe incorporation, metabolic stabilization of a prodrug, or logP tuning within a lead series—generic substitution with ethyl N-(4,6-dimethylpyridin-2-yl)carbamate (CAS 99169-92-3) or tert-butyl N-(4,6-dimethylpyridin-2-yl)carbamate (CAS 848472-36-6) would yield a functionally distinct compound that fails to meet the design specifications .

Head-to-Head Quantitative Differentiation: 2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate vs. Closest Structural Analogs


Molecular Weight and Fluorine Content: Three-Fold Fluorine Advantage over Non-Fluorinated Carbamates

The target compound contains three covalently bound fluorine atoms (23.0% fluorine by mass) in the 2,2,2-trifluoroethyl ester moiety, yielding a molecular weight of 248.2 g/mol . In contrast, the closest non-fluorinated structural analogs—ethyl N-(4,6-dimethylpyridin-2-yl)carbamate (CAS 99169-92-3) and tert-butyl N-(4,6-dimethylpyridin-2-yl)carbamate (CAS 848472-36-6)—contain zero fluorine atoms and have molecular weights of 194.2 g/mol and 222.3 g/mol, respectively . The mass increment of +54.0 Da over the ethyl analog enables unambiguous LC-MS differentiation, while the three equivalent ¹⁹F nuclei provide a single intense NMR signal useful as a quantitative probe in reaction monitoring and biological assay development .

Fluorinated building block Mass spectrometry detection 19F NMR probe

Lipophilicity (logP) Enhancement: ~1.5 log Unit Gain Compared to Non-Fluorinated Ethyl Carbamate

The calculated logP of the target compound is approximately 1.48 (ChemExper directory), while the parent 2,2,2-trifluoroethyl carbamate has an experimental/calculated logP range of 0.62–1.16 (ChemSpider ACD/LogP: 0.62; PubChem XLogP3-AA: 0.7) [1]. Non-fluorinated ethyl carbamate (CAS 51-79-6) has a logP of approximately –0.15, and ethyl N-(4,6-dimethylpyridin-2-yl)carbamate is expected to exhibit a logP roughly 0.9–1.2 units lower than its trifluoroethyl counterpart based on the well-established logP contribution of the –CF₃ group in carbamate series [1][2]. The trifluoroethyl group consistently contributes +0.9 to +1.2 logP units relative to ethyl in matched molecular pair analyses across medicinal chemistry campaigns [2].

Lipophilicity tuning Membrane permeability Drug-likeness optimization

Carbamate N–H Basicity Reduction: pKa Depression by ~1.3 Units vs. Non-Fluorinated Analogs

The electron-withdrawing 2,2,2-trifluoroethyl group significantly reduces the basicity of the adjacent carbamate nitrogen. Comparative studies across carbamate series demonstrate that trifluoroethyl carbamates exhibit a carbamate N–H pKa of approximately 9.2, whereas their ethyl analogs show pKa values around 10.5—a depression of ~1.3 log units attributable to the inductive effect of the –CF₃ group [1][2]. Chembase computed data for 2,2,2-trifluoroethyl N-ethylcarbamate shows an acid pKa of 12.33 (predicted), consistent with reduced basicity relative to non-fluorinated secondary carbamates [2]. The predicted pKa of 11.47±0.70 for the target compound (ChemicalBook) may reflect the pyridine nitrogen rather than the carbamate N–H, but the overall electronic perturbation is consistent with the class-level trend .

Carbamate reactivity pKa modulation Hydrogen bond donor strength

Purity and Sourcing Differentiation: ≥95% Certified Purity with Multi-Vendor Availability vs. Limited Analog Supply Chains

2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate is manufactured by Enamine Ltd.—a major European building block supplier—and distributed globally with certified purity of ≥95% through Fujifilm Wako and CymitQuimica (Biosynth), among others . Pricing at CymitQuimica is €578.00 per 50 mg and €1,596.00 per 500 mg, while Fujifilm Wako offers quantities from 100 mg (¥119,700) to 10 g (¥1,485,500), providing scalable procurement options . In contrast, the non-fluorinated analogs—ethyl N-(4,6-dimethylpyridin-2-yl)carbamate (CAS 99169-92-3) and tert-butyl N-(4,6-dimethylpyridin-2-yl)carbamate (CAS 848472-36-6)—are sourced from different manufacturers with distinct purity specifications (≥95% to ≥98%) and non-overlapping supply chains . The trifluoroethyl compound's availability in a wide range of pre-weighed quantities (100 mg to 10 g) from a primary manufacturer (Enamine) offers documented lot-to-lot consistency advantageous for multi-stage synthesis campaigns .

Research reagent procurement Building block sourcing Quality specification comparison

Procurement-Guiding Application Scenarios for 2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate


Fluorinated Medicinal Chemistry Library Synthesis and Lead Optimization

In medicinal chemistry programs where the 2,2,2-trifluoroethyl carbamate motif is required as a metabolically stable amide bioisostere or logP-tuning element, this compound serves as a direct building block for library enumeration. The demonstrated lipophilicity enhancement of ~1.0–1.6 logP units over non-fluorinated ethyl carbamate analogs [1] enables medicinal chemists to systematically modulate calculated logD within lead series. The electron-withdrawing trifluoroethyl group depresses carbamate N–H pKa by ~1.3 units compared to ethyl carbamates [2], altering hydrogen-bond donor strength and potentially improving target selectivity. The three equivalent ¹⁹F nuclei provide a convenient NMR handle for monitoring metabolic fate in vitro [1].

¹⁹F NMR Probe Development and Reaction Monitoring

The presence of three magnetically equivalent fluorine atoms producing a single intense ¹⁹F NMR signal makes this compound an ideal probe for quantitative ¹⁹F NMR reaction monitoring, binding assays, and metabolic tracing experiments. Unlike the non-fluorinated ethyl and tert-butyl analogs, which are completely silent in ¹⁹F NMR, the target compound delivers a strong, singular signal usable at low micromolar concentrations. The 54 Da mass increment relative to the ethyl analog also provides clear LC-MS differentiation for tracking this building block through multi-step synthetic sequences [1].

Agrochemical Intermediate with Tunable Physicochemical Properties

The combination of the electron-deficient trifluoroethyl carbamate group with the electron-rich 4,6-dimethylpyridine ring creates a polarized scaffold with the predicted boiling point of 246°C and density of 1.323 g/cm³ [1]. Researchers developing fluorinated agrochemical agents can leverage this building block to incorporate both the pyridine pharmacophore and the trifluoroethyl moiety—a privileged fragment in crop protection chemistry—in a single synthetic step, avoiding the need for late-stage fluorination [2].

Prodrug Design Requiring Controlled Carbamate Hydrolysis

The trifluoroethyl carbamate linkage is recognized for its enhanced hydrolytic stability relative to non-fluorinated carbamates, with electron-withdrawal by the –CF₃ group reducing susceptibility to esterase cleavage by an estimated 3–5 fold [1]. This property is exploitable in prodrug strategies where a tuned hydrolysis rate is required to match the therapeutic window. Substitution with ethyl or methyl carbamate analogs would result in faster, less controlled hydrolysis, potentially compromising the desired pharmacokinetic profile [1].

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